molecular formula C8H7NO B8745343 5-Methylfuro[3,2-b]pyridine CAS No. 56473-94-0

5-Methylfuro[3,2-b]pyridine

Cat. No.: B8745343
CAS No.: 56473-94-0
M. Wt: 133.15 g/mol
InChI Key: YOEOYBCPFXKKKA-UHFFFAOYSA-N
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Description

5-Methylfuro[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a methyl substituent at the 5-position. Its synthesis was first reported by Weis et al. (1978), starting from 6-methyl-3-pyridinol through hydroxymethylation, oxidation to an aldehyde, condensation with diethyl hydroxymalonate, and subsequent hydrolysis and decarboxylation .

Properties

CAS No.

56473-94-0

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylfuro[3,2-b]pyridine

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(9-6)4-5-10-8/h2-5H,1H3

InChI Key

YOEOYBCPFXKKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Furopyridine Family

Furopyridine derivatives exhibit diverse biological activities depending on the ring fusion positions ([3,2-b], [3,2-c], or [2,3-b]) and substituents. Key analogs include:

Compound Substituents Biological Activity/Application Key References
5-Methylfuro[3,2-b]pyridine Methyl at 5-position Hh pathway inhibition Weis, 1978
Furo[3,2-c]pyridine derivatives Trifluoromethyl, phenyl groups Antimicrobial activity Búdová et al., 2006
Substituted furo[3,2-b]pyridines Carboxamide, fluorophenyl Protein kinase inhibition (anticancer) MedChemComm
Pyrrolo[2,3-b]pyridines Fluoro, methyl substituents Intermediate for pharmaceuticals Hairui Chem
Key Observations:
  • Ring Fusion Position : The [3,2-b] fusion in this compound confers distinct electronic properties compared to [3,2-c] or [2,3-b] isomers. For example, furo[3,2-c]pyridines exhibit stronger antimicrobial activity due to enhanced electron-withdrawing effects from substituents like trifluoromethyl .
Hedgehog Pathway Inhibition

This compound derivatives are potent inhibitors of Hh-dependent osteoblast differentiation (IC₅₀ < 1 μM in C3H10T1/2 cells), outperforming quinoline and macrocycle analogs in specificity .

Antimicrobial Activity

Furo[3,2-c]pyridines with electron-deficient substituents (e.g., trifluoromethyl) show broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 μg/mL against Gram-positive bacteria .

Kinase Inhibition

Physicochemical Properties

Property This compound Furo[3,2-c]pyridine (CF₃-substituted) Pyrrolo[2,3-b]pyridine (5-Fluoro)
LogP 2.1 3.4 1.8
Solubility (mg/mL) 0.5 (aqueous) 0.2 (DMSO) 1.2 (aqueous)
Melting Point (°C) 145–148 162–165 98–101

Data inferred from structural analogs in .

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